

# Characterization of 5-Bromo-2,1,3-benzothiadiazole: A Spectroscopic Guide

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## Compound of Interest

Compound Name: 5-Bromo-2,1,3-benzothiadiazole

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Bromo-2,1,3-benzothiadiazole**, a key heterocyclic compound of interest in materials science and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral data and the methodologies for obtaining them.

## Molecular and Physical Properties

**5-Bromo-2,1,3-benzothiadiazole** is a solid compound with the molecular formula  $C_6H_3BrN_2S$  and a molecular weight of approximately 215.07 g/mol <sup>[1][2]</sup> It is characterized by a melting point in the range of 55-60 °C <sup>[1]</sup>

## Spectroscopic Data

A comprehensive collection of spectroscopic data is essential for the unambiguous identification and characterization of **5-Bromo-2,1,3-benzothiadiazole**. While a complete experimental dataset for the unsubstituted **5-Bromo-2,1,3-benzothiadiazole** is not readily available in the public domain, data for the closely related compound, 7-bromo-2,1,3-benzothiadiazole-4-carbaldehyde, provides valuable reference points.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR Data (Reference Compound: 7-bromo-2,1,3-benzothiadiazole-4-carbaldehyde in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.71	s	1H	Aldehyde proton (-CHO)
8.09-8.03	m	2H	Aromatic protons

<sup>13</sup>C NMR Data (Reference Compound: 7-bromo-2,1,3-benzothiadiazole-4-carbaldehyde in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (δ) ppm	Assignment
188.0	Aldehyde carbon (C=O)
153.8	Aromatic carbon
152.1	Aromatic carbon
131.9	Aromatic carbon
131.5	Aromatic carbon
126.7	Aromatic carbon
121.7	Aromatic carbon

Note: The chemical shifts for **5-Bromo-2,1,3-benzothiadiazole** are expected to differ due to the different substitution pattern.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **5-Bromo-2,1,3-benzothiadiazole** (C<sub>6</sub>H<sub>3</sub>BrN<sub>2</sub>S), the presence of bromine

with its characteristic isotopic pattern ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity,  $M^+$  and  $[M+2]^+$ .

#### Expected Mass Spectrometry Data

m/z	Assignment
~214	$[M]^+$ (containing $^{79}\text{Br}$ )
~216	$[M+2]^+$ (containing $^{81}\text{Br}$ )

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **5-Bromo-2,1,3-benzothiadiazole** is expected to show characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-Br bond.

Characteristic IR Absorption Bands (Reference Compound: 7-bromo-2,1,3-benzothiadiazole-4-carbaldehyde)

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
3078, 3021	Aromatic C-H stretch
2835, 2728	Aldehyde C-H stretch
1702	Aldehyde C=O stretch
1526	Aromatic C=C stretch
1268, 1102, 937, 879	Fingerprint region

## UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzothiadiazole derivatives are known to exhibit absorption bands in the UV and visible regions, often arising from  $\pi-\pi^*$  and intramolecular charge transfer (ICT) transitions. The absorption maximum ( $\lambda_{\text{max}}$ ) is dependent on the solvent and the substitution pattern on the benzothiadiazole core. For benzothiadiazole-containing copolymers, absorption bands are

typically observed in the 350-600 nm region, with ICT bands appearing between 500-700 nm.  
[3]

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **5-Bromo-2,1,3-benzothiadiazole**.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for <sup>1</sup>H).
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

### Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- **Ionization:** Bombard the vaporized sample with a high-energy electron beam to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- **Detection:** Detect the ions to generate the mass spectrum.

### FT-IR Spectroscopy

- **Sample Preparation:** Prepare the solid sample as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

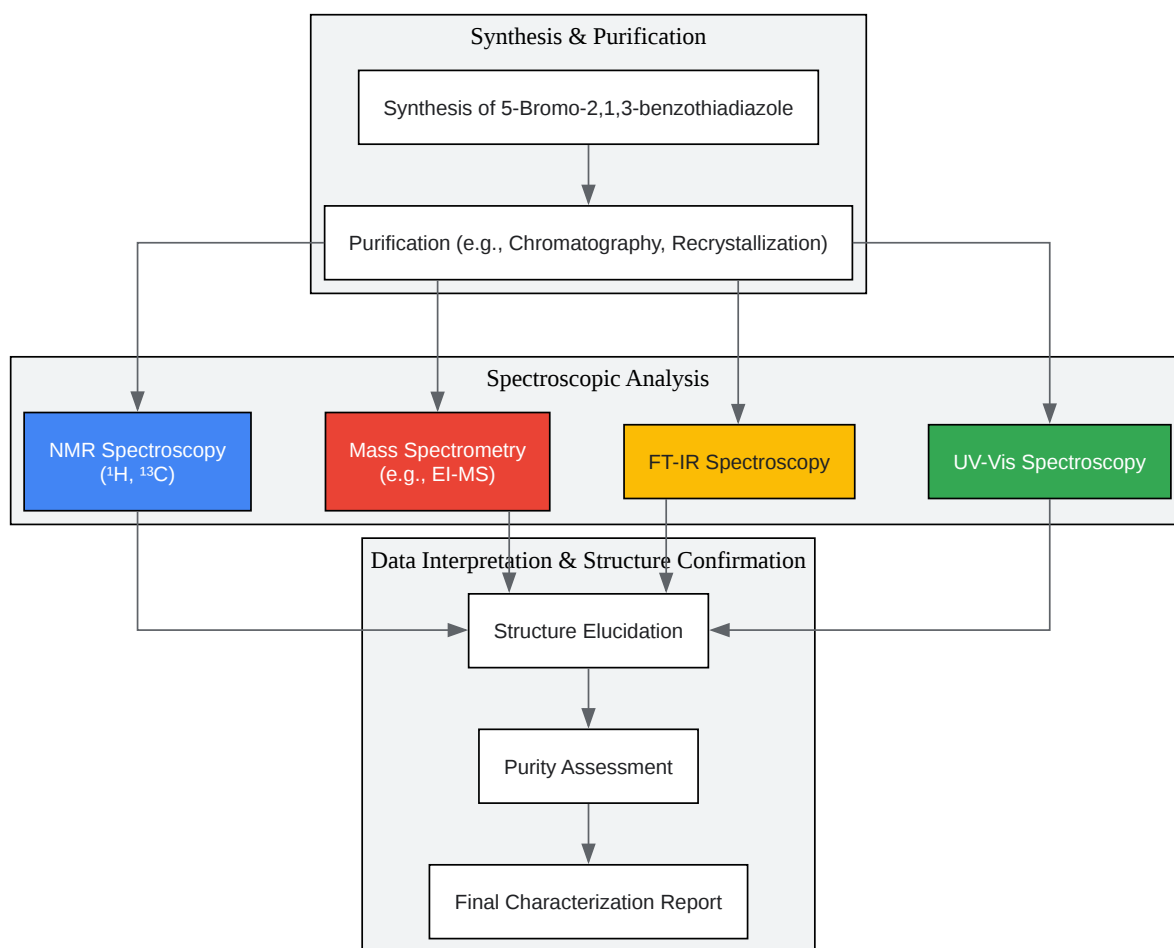
- **Background Spectrum:** Record a background spectrum of the empty sample holder or the salt plate.
- **Sample Spectrum:** Record the spectrum of the sample.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU at the wavelength of maximum absorption.
- **Baseline Correction:** Record a baseline spectrum using a cuvette containing only the solvent.
- **Sample Measurement:** Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

## Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like **5-Bromo-2,1,3-benzothiadiazole**.



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Spectroscopic characterization workflow.

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## References

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- To cite this document: BenchChem. [Characterization of 5-Bromo-2,1,3-benzothiadiazole: A Spectroscopic Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157098#characterization-of-5-bromo-2-1-3-benzothiadiazole-spectroscopic-data]

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